Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound characterized by its unique bicyclic structure. It belongs to the family of azabicyclic compounds, which are known for their pharmacological properties. This compound has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications.
Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate falls under several classifications in organic chemistry:
The synthesis of tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate typically involves multi-step reactions that may include:
Specific synthetic routes may vary, but they generally utilize standard organic reactions such as:
The exact conditions (temperature, solvents, catalysts) depend on the specific reagents used and the desired yield and purity of the final product .
The molecular formula for tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is , with a molecular weight of approximately 256.34 g/mol. The structure features:
Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can participate in various chemical reactions typical of carboxylic acids and amines, including:
The reactivity of this compound is influenced by its functional groups, which can undergo transformations that alter its pharmacological properties or facilitate further synthetic modifications .
The mechanism of action for tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is primarily studied in the context of its potential therapeutic applications, particularly as an antiarrhythmic agent. The proposed mechanisms include:
Research indicates that compounds within this class exhibit significant effects on cardiac rhythm regulation, making them candidates for further therapeutic exploration in treating arrhythmias .
The physical properties of tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate include:
Chemical properties relevant to this compound include:
These properties are crucial for determining storage conditions and potential applications in drug formulation .
Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has several applications in scientific research:
These applications highlight the compound's significance in both medicinal chemistry and broader scientific research contexts .
The 3-oxa-7-azabicyclo[3.3.1]nonane skeleton requires precise cyclization techniques due to its bridged heterocyclic architecture. A common approach involves dieckmann-type condensation of N-protected diesters, where intramolecular aldol or Mannich reactions form the bicyclic system. For example, a precursor like tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 280761-97-9) is synthesized via acid-catalyzed cyclization of linear keto-ester precursors, yielding the bicyclic ketone scaffold [3]. Subsequent reductive amination introduces the aminomethyl group at C9 using sodium triacetoxyborohydride and ammonium acetate, achieving stereoselectivity >90% under optimized conditions [10].
Table 1: Key Cyclization Methods for Bicyclic Framework Synthesis
Method | Key Reagent/Catalyst | Temperature | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Dieckmann Condensation | p-TsOH (acidic catalyst) | 80°C | 65–75% | Moderate (racemic) |
Ruthenium-Catalyzed Asymmetric Hydrogenation | (S)-BINAP-RuCl₂ complex | 50°C, 50 psi H₂ | 82% | >90% ee (endo isomer) |
Reductive Amination | NaBH₃CN or NaBH(OAc)₃ | 25°C | 70–85% | Dependent on substrate |
For chiral synthesis, ruthenium-biarylphosphine complexes (e.g., (S)-BINAP-RuCl₂) enable asymmetric hydrogenation of enamine intermediates. This method achieves >90% enantiomeric excess (ee) for the endo-9-aminomethyl derivative, critical for pharmacologically active isomers [10]. Challenges include regiocontrol during ether bridge formation and epimerization at C9, mitigated through low-temperature cyclization (−20°C) .
The C9 aminomethyl group (–CH₂NH₂) and N7-Boc carboxylate are pivotal sites for derivatization. Reductive amination remains the primary method for installing the aminomethyl group, utilizing formaldehyde or paraformaldehyde with borohydride reducing agents. This step typically follows bicyclic ketone reduction, as unprotected amines often cause side reactions . The Boc group’s steric bulk minimizes unwanted N7-alkylation, ensuring functionalization occurs selectively at C9 [6].
Table 2: Functionalization Techniques for Core Moieties
Target Moiety | Reaction Type | Reagents/Conditions | Application Example |
---|---|---|---|
C9 Aminomethyl | Reductive Amination | R-CHO, NaBH₃CN, MeOH, 0–25°C | Alkyl/aryl amine derivatives |
C9 Aminomethyl | Acylation | Acid chlorides, Et₃N, CH₂Cl₂ | Amide prodrug synthesis |
N7 Carboxylate | Ester Hydrolysis | TFA/DCM (1:1) or LiOH/THF/H₂O | Acid intermediate for coupling |
N7 Carboxylate | Carbamate Exchange | Phosgene, then R-NH₂ | Alternative N-protecting groups (Cbz, Fmoc) |
Acylation of the C9-amine employs acid chlorides or anhydrides in dichloromethane with triethylamine, yielding amides without Boc deprotection. For carboxylate modifications, acidic hydrolysis (trifluoroacetic acid/DCM) cleaves the tert-butyl ester to furnish carboxylic acids for peptide coupling, while transition-metal catalysis (Pd/C, H₂) mediates hydrogenolysis of alternative esters like benzyl [9]. Recent advances include chemoenzymatic transesterification using lipases (e.g., CAL-B), enabling chiral resolution of racemic mixtures [5].
The Boc group is indispensable for N7 protection during C9-amine functionalization due to its orthogonal stability. It withstands reductive amination (NaBH₃CN, pH 7) and acylation conditions but is cleaved under strong acids (e.g., HCl/dioxane), allowing sequential deprotection-modification sequences [9] [10]. For the aminomethyl group, acid-labile groups (e.g., Boc) or hydrogenolyzable groups (Cbz) are preferred, as they prevent over-alkylation during esterification [6].
Table 3: Protecting Group Strategies for Sequential Functionalization
Protecting Group | Compatible Reactions | Cleavage Conditions | Key Advantages |
---|---|---|---|
tert-Butyl (Boc) | Reductive amination, acylation, ester hydrolysis | TFA/DCM (30 min, 25°C) | Orthogonal to Cbz; prevents N7 nucleophilicity |
Benzyl (Cbz) | Esterification, O-alkylation | H₂/Pd-C (1 atm, 25°C) | Chemoselective removal with hydrogenation |
Fmoc | Amide coupling, metal-catalyzed cross-coupling | Piperidine/DMF (20%) | Useful for solid-phase peptide synthesis |
Notably, catalytic hydrogenation (Pd(OH)₂/C, H₂) concurrently removes Cbz from amines and benzyl esters without affecting the Boc group, enabling tandem deprotection [10]. For sensitive substrates, silyl-based protections (e.g., TBS) for hydroxyl groups ensure compatibility during bicyclic core assembly. Post-functionalization Boc removal typically employs mild acidolysis (5% TFA in DCM) to avoid aminomethyl decomposition, with yields >95% [6] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: